PCMPA (hydrochloride)

描述

Contextualization within Arylcyclohexylamine Chemical Compound Research

The arylcyclohexylamine chemical class, which includes well-known compounds like phencyclidine (PCP) and ketamine, has been a subject of extensive scientific investigation for decades. researchgate.net These compounds are characterized by a core structure consisting of a cyclohexylamine unit with an attached aryl group. researchgate.net Research into this class has been multifaceted, exploring their potential as anesthetics, as well as their dissociative and hallucinogenic properties which have led to their illicit use. researchgate.net The diverse pharmacological activities of arylcyclohexylamines, which can be modified by altering their chemical structure, make them a rich area for structure-activity relationship (SAR) studies. researchgate.netumich.edu These studies aim to understand how specific chemical modifications influence the compound's interaction with biological targets. umich.edu

Significance and Objectives of Academic Inquiry for PCMPA (hydrochloride)

The primary significance of academic inquiry into PCMPA (hydrochloride) lies in its status as a designer drug. The objectives of its study are therefore manifold and include:

Forensic Identification and Characterization: A key objective is the development of reliable analytical methods to identify PCMPA in seized materials and biological samples. This is crucial for law enforcement and public health to monitor the prevalence of this substance.

Understanding Metabolism: Research aims to elucidate the metabolic pathways of PCMPA in the body. This knowledge is vital for developing effective toxicological screening methods and for understanding the duration and nature of its effects. medchemexpress.com

Pharmacological Profiling: A fundamental goal is to characterize the pharmacological profile of PCMPA, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor. This helps in predicting its potential physiological and psychoactive effects.

Structure-Activity Relationship (SAR) Studies: By studying PCMPA and comparing its properties to other arylcyclohexylamines, researchers can gain a deeper understanding of how the N-(3-methoxypropyl) substitution influences its activity at the NMDA receptor and other potential targets. umich.edu This contributes to the broader knowledge of the SAR of this compound class. umich.edu

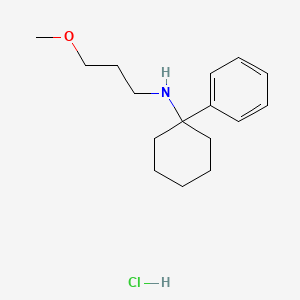

Structure

2D Structure

属性

IUPAC Name |

N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOSQDPYENDOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043198 | |

| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-63-0 | |

| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Pcmpa Hydrochloride

Identification and Elucidation of Metabolites through Preclinical Studies

Preclinical investigations, particularly those using rat models and human liver microsomes (HLMs), have been crucial in identifying the metabolites of PCMPA. researchgate.netnih.govresearchgate.net These studies have shown that PCMPA is extensively metabolized before excretion. acs.org

The primary metabolic pathways identified include:

N-dealkylation: The removal of the alkyl group from the amine. acs.orgresearchgate.net

O-demethylation: This is considered a main metabolic step, leading to the formation of the common metabolite N-(1-phenylcyclohexyl)-3-hydroxypropanamine (PCHPA). acs.orgnih.govresearchgate.net This initial reaction is often a precursor to further transformations. acs.org

Hydroxylation: This occurs at various positions on the cyclohexyl ring and on the aromatic phenyl ring. acs.orgresearchgate.net

Oxidation: Following O-demethylation, the resulting alcohol can be further oxidized to form a carboxylic acid. researchgate.net

Combined Pathways: Metabolites are often the result of a combination of these reactions. acs.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been the principal analytical techniques used to identify these metabolites in samples from in vitro incubations with human liver microsomes and in rat urine. researchgate.netnih.govresearchgate.net In these preclinical models, the only metabolite of PCMPA detected in microsomal incubations was PCHPA, formed via O-demethylation. acs.org Studies in rats have identified metabolites resulting from N-dealkylation, O-demethylation followed by oxidation, and various hydroxylations. researchgate.net

Characterization of Enzymatic Metabolism

The enzymatic metabolism of PCMPA is predominantly a Phase I biotransformation process, heavily reliant on the cytochrome P450 superfamily of isoenzymes. acs.orgnih.gov These enzymes are responsible for the initial oxidative reactions that modify the PCMPA molecule, making it more water-soluble and easier to eliminate. msdmanuals.com

The cytochrome P450 system, a group of heme-containing enzymes located primarily in the liver, plays a central role in the metabolism of a vast array of foreign compounds, including PCMPA. msdmanuals.comcancernetwork.com Studies using cDNA-expressed human P450s have pinpointed the specific isoenzymes responsible for the oxidative biotransformation of PCMPA. acs.orgresearchgate.net

Initial screening of ten major human hepatic P450s revealed that the O-demethylation of PCMPA is significantly catalyzed by three specific isoenzymes: CYP2B6, CYP2C19, and CYP2D6. acs.orgnih.gov While CYP3A4 showed very little activity towards PCMPA O-demethylation, its role was considered negligible in this specific pathway. acs.org

| CYP Isoenzyme | Contribution to Net Clearance of PCMPA (%) |

|---|---|

| CYP2B6 | 51 |

| CYP2C19 | 8 |

| CYP2D6 | 40 |

This table summarizes the estimated contributions of major CYP450 isoenzymes to the net clearance of PCMPA via O-demethylation, based on the relative activity factor approach. acs.orgresearchgate.net

Further confirmation of these isoenzymes' roles comes from inhibition studies using pooled human liver microsomes (pHLMs). acs.orgnih.gov Chemical inhibitors selective for specific CYP enzymes were used to observe the reduction in metabolite formation. For instance, at a PCMPA concentration of 1 µM, quinidine (B1679956) (a CYP2D6 inhibitor) reduced metabolite formation by 39%, while 4-(4-chlorobenzyl)pyridine (B1583355) (a CYP2B6 inhibitor) caused a 25% reduction. acs.orgnih.gov At a higher concentration of 10 µM PCMPA, the inhibition by the CYP2B6 inhibitor increased to 62%, while the effect of the CYP2D6 inhibitor decreased to 27%. acs.orgnih.gov Additionally, studies using HLMs from donors with a poor metabolizer genotype for CYP2D6 showed a 40% and 38% reduction in metabolite formation at 1 µM and 10 µM PCMPA concentrations, respectively, compared to pooled HLMs. acs.orgnih.govresearchgate.net

The study of enzyme kinetics provides insight into the efficiency and capacity of enzymes to metabolize a substrate. numberanalytics.comnih.gov For PCMPA, the kinetic profiles of the involved CYP isoenzymes have been characterized. acs.org

The metabolism of PCMPA by CYP2B6 and CYP2C19 follows classic Michaelis-Menten kinetics, which is represented by a hyperbolic curve where the reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax). acs.org However, CYP2D6 exhibits a more complex, biphasic kinetic profile. acs.org This atypical kinetic behavior suggests the presence of multiple binding sites or conformations within the enzyme's active site. nih.gov

CYP2D6 demonstrates the highest affinity for PCMPA, indicated by a markedly lower Michaelis constant (Km) compared to the other enzymes. acs.org This high affinity means that at low substrate concentrations, CYP2D6 is the primary enzyme responsible for metabolism. acs.org Conversely, CYP2B6 and CYP2C19 have a considerably higher capacity (Vmax) for metabolism, meaning they become more significant contributors at higher substrate concentrations. acs.org

| Enzyme | Kinetic Profile | Apparent Km (µM) | Vmax (pmol/min/pmol P450) |

|---|---|---|---|

| CYP2B6 | Michaelis-Menten | 14 ± 2 | 150 ± 10 |

| CYP2C19 | Michaelis-Menten | 22 ± 5 | 56 ± 6 |

| CYP2D6 | Biphasic | Km,1: 0.8 ± 0.3 | Vmax,1: 1.4 ± 0.2 |

| Km,2: 43 ± 13 | Vmax,2: 16 ± 2 |

This table presents the enzyme kinetic parameters for the O-demethylation of PCMPA by the major contributing CYP450 isoenzymes. Data are presented as mean ± standard error. acs.org

Beyond the initial O-demethylation, PCMPA undergoes several other metabolic transformations. acs.orgresearchgate.net These pathways contribute to the diversity of metabolites observed in preclinical studies. researchgate.net

N-dealkylation: This process involves the enzymatic removal of the N-alkyl group, a common metabolic route for many amine-containing compounds. acs.orgresearchgate.netnih.gov It is catalyzed by CYP450 enzymes and results in a primary or secondary amine metabolite and an aldehyde. semanticscholar.org

O-demethylation: As previously discussed, this is a principal metabolic step for PCMPA, catalyzed mainly by CYP2B6, CYP2C19, and CYP2D6, which cleaves the methyl ether to form a hydroxyl group. acs.orgcommonorganicchemistry.com

Hydroxylation: This reaction introduces a hydroxyl group onto the PCMPA molecule, typically on the cyclohexyl or phenyl rings. acs.orgresearchgate.net This increases the polarity of the compound, facilitating its excretion.

Oxidation: This pathway often follows an initial hydroxylation or O-demethylation. researchgate.net For example, the primary alcohol formed from O-demethylation can be further oxidized to a carboxylic acid, significantly increasing its water solubility. researchgate.netmdpi.comnih.gov

These metabolic steps can occur in sequence or in parallel, leading to a complex mixture of metabolites. acs.orgresearchgate.net

Following the initial Phase I metabolism (oxidation, reduction, hydrolysis), the resulting metabolites can undergo Phase II conjugation reactions. msdmanuals.com These reactions involve the attachment of endogenous molecules, such as glucuronic acid, to the metabolite. nih.gov This process further increases the water solubility and molecular weight of the metabolites, preparing them for excretion from the body. msdmanuals.comnih.gov

Studies on PCMPA have shown that its metabolites are partially excreted in conjugated form. researchgate.netresearchgate.net The primary routes of excretion for drugs and their metabolites are through urine and feces. nih.gov The increased polarity of the conjugated metabolites facilitates their elimination via the kidneys into the urine. msdmanuals.com

Role of Cytochrome P450 Isoenzymes in Oxidative Biotransformation

In Vitro and Ex Vivo Metabolic Model Systems

The elucidation of PCMPA's metabolic fate relies on several established laboratory models that simulate physiological conditions. These systems are indispensable for identifying the enzymes involved, the resulting metabolites, and the kinetics of these biotransformation reactions.

Human Liver Microsomal Systems for Metabolic Profiling

Human liver microsomes (HLMs) are a standard in vitro tool for drug metabolism studies as they contain a high concentration of phase I enzymes, particularly the cytochrome P450 superfamily. researchgate.net Research has demonstrated that HLMs are effective in metabolizing PCMPA.

Incubations of PCMPA with pooled HLMs have identified N-(1-phenylcyclohexyl)-3-hydroxypropanamine (PCHPA) as the principal metabolite. acs.orgnih.gov This transformation is achieved through O-demethylation. nih.gov Kinetic studies have been performed to determine the parameters of this reaction in pooled HLMs. The metabolism of PCMPA in these systems can exhibit complex kinetics, sometimes showing a biphasic pattern which suggests the involvement of multiple enzymes with different affinities and capacities. acs.org

The kinetic profile for the formation of PCHPA from PCMPA in pooled human liver microsomes has been characterized by biphasic kinetics. acs.org This indicates the involvement of at least two different enzyme activities.

Interactive Data Table: Kinetic Parameters of PCMPA O-demethylation in Pooled Human Liver Microsomes

| Parameter | Value | Reference |

| Km,1 (μM) | 16 ± 4 | acs.org |

| Vmax,1 (pmol/min/mg) | 130 ± 20 | acs.org |

| CLint,2 (μL/min/mg) | 0.4 ± 0.1 | acs.org |

These studies underscore the importance of O-demethylation as a primary metabolic pathway for PCMPA in humans.

Recombinant Enzyme Systems for Specific Pathway Characterization

To pinpoint the specific CYP isoforms responsible for the metabolism of PCMPA, researchers utilize recombinant enzyme systems. These systems consist of cDNA-expressed human CYP enzymes in a cellular matrix, such as insect cell microsomes, allowing for the study of one specific enzyme at a time. nih.gov

Studies using a panel of ten major human hepatic P450s have shown that CYP2B6, CYP2C19, and CYP2D6 are the primary enzymes responsible for the O-demethylation of PCMPA to PCHPA. acs.orgnih.gov While other enzymes were tested, their contribution to the formation of PCHPA was minimal. acs.org The relative activity factor approach suggests that CYP2B6 accounts for the majority of PCMPA's net clearance, followed by CYP2D6 and then CYP2C19. nih.gov

Kinetic analyses of each of these recombinant enzymes have provided detailed insights into their individual contributions. acs.org Notably, CYP2D6 displays the highest affinity for PCMPA (lowest Km value), although its capacity (Vmax) is lower compared to the other enzymes. acs.org The kinetic profile for CYP2D6 was found to be biphasic, suggesting complex interactions, while CYP2B6 and CYP2C19 followed standard Michaelis-Menten kinetics. acs.org

Interactive Data Table: Kinetic Constants for PCMPA O-demethylation by Recombinant Human CYP Enzymes

| Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |

| CYP2B6 | 200 ± 30 | 12 ± 0.9 | 60 | acs.org |

| CYP2C19 | 630 ± 160 | 3.8 ± 0.5 | 6 | acs.org |

| CYP2D6 | Km,1: 1.5 ± 0.4 | Vmax,1: 0.35 ± 0.03 | CLint,1: 230 | acs.org |

| CLint,2: 0.5 ± 0.1 | acs.org |

Chemical inhibition studies in pooled HLMs further support these findings. Quinidine, a known inhibitor of CYP2D6, and 4-(4-chlorobenzyl)pyridine, an inhibitor of CYP2B6, both significantly reduced the formation of PCHPA from PCMPA. nih.gov

Animal Tissue Homogenates and Cellular Models in Metabolism Research

Animal models are crucial for understanding the complete metabolic profile of a compound in vivo, including both phase I and phase II metabolic pathways. Studies involving the administration of PCMPA to rats and subsequent analysis of urine have provided a broader picture of its biotransformation. researchgate.net

Based on the metabolites identified in rat urine, several metabolic pathways for PCMPA have been proposed:

N-dealkylation: The removal of the methoxypropyl group.

O-demethylation: This is followed by the oxidation of the resulting alcohol to a carboxylic acid.

Hydroxylation: This can occur on the cyclohexyl ring at various positions.

Aromatic hydroxylation: The addition of a hydroxyl group to the phenyl ring. nih.gov

It was also noted that the metabolites of PCMPA are partially excreted in a conjugated form, indicating the involvement of phase II metabolic processes. nih.gov While specific studies on PCMPA using rat hepatocytes or other tissue homogenates are not extensively detailed, the use of rat hepatocytes is a common and validated method for investigating the in vitro metabolism of various compounds, including phase I and phase II pathways. researchgate.net

Interactive Data Table: Postulated Metabolic Pathways of PCMPA in Rats

| Metabolic Pathway | Description | Reference |

| N-dealkylation | Cleavage of the N-methoxypropyl side chain. | nih.gov |

| O-demethylation & Oxidation | Removal of the methyl group from the methoxypropyl side chain, followed by oxidation of the alcohol to a carboxylic acid. | nih.gov |

| Cyclohexyl Hydroxylation | Addition of a hydroxyl group to the cyclohexyl ring. | nih.gov |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | nih.gov |

| Conjugation | Excretion of metabolites in conjugated form. | nih.gov |

The data from these animal studies complement the findings from human in vitro systems, providing a more comprehensive understanding of the metabolic fate of PCMPA.

Pharmacological Characterization and Receptor Interactions of Pcmpa Hydrochloride

Ligand Binding Profiles and Receptor Affinity

Specific binding affinities, typically expressed as Ki values, are critical for characterizing the interaction of a compound with its molecular targets. At present, such data for PCMPA (hydrochloride) is not publicly available.

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

Due to its structural similarity to phencyclidine, a known N-methyl-D-aspartate (NMDA) receptor antagonist, it is hypothesized that PCMPA may also interact with this receptor. caymanchem.comnih.gov However, no empirical data from radioligand binding assays or electrophysiological studies have been published to confirm or quantify this interaction. The NMDA receptor complex is a key target for many psychoactive substances, and its modulation can lead to significant alterations in synaptic plasticity and neuronal function. nih.gov Without specific binding data, the affinity of PCMPA for various NMDA receptor subunits (e.g., GluN2A, GluN2B) remains unknown.

Serotonin (B10506) Transporter Affinity

The serotonin transporter (SERT) is a primary target for many antidepressant and psychoactive drugs. nih.gov There is currently no available research detailing the binding affinity of PCMPA (hydrochloride) for the serotonin transporter.

Sigma Receptor Subtype Interactions (Sigma-1 and Sigma-2)

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are involved in a wide range of cellular functions and are binding sites for numerous psychoactive compounds. nih.govnih.gov The affinity of PCMPA (hydrochloride) for either sigma receptor subtype has not been reported.

Other Potential Neurotransmitter Receptor Systems

The interaction of PCMPA (hydrochloride) with other neurotransmitter receptor systems, such as those for dopamine (B1211576), norepinephrine, or GABA, has not been investigated in the available literature.

Molecular Mechanisms of Receptor Agonism/Antagonism

The functional activity of PCMPA (hydrochloride) at any receptor is yet to be determined. Whether it acts as an agonist, antagonist, partial agonist, or inverse agonist at the NMDA receptor, serotonin transporter, sigma receptors, or any other receptor is currently unknown. pharmacytimes.com Understanding the molecular mechanism is fundamental to predicting the compound's physiological and behavioral effects.

Modulation of Neurotransmitter Systems

The downstream effects of PCMPA (hydrochloride) on neurotransmitter systems, such as its influence on the release, reuptake, or metabolism of key neurotransmitters like dopamine, serotonin, and glutamate, have not been documented. Research into how it might alter the delicate balance of these systems is a critical area that remains to be explored.

Effects on Neurotransmitter Release and Reuptake Dynamics

Detailed in vivo and in vitro studies specifically elucidating the direct effects of PCMPA (hydrochloride) on the release and reuptake dynamics of various neurotransmitters are not extensively available in current scientific literature. The pharmacological profile of this compound is not yet fully characterized.

However, PCMPA is structurally related to phencyclidine (PCP), a well-documented N-methyl-D-aspartate (NMDA) receptor antagonist. PCP is known to have significant effects on multiple neurotransmitter systems. It has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. Furthermore, PCP can influence the release of these neurotransmitters. While a direct extrapolation of these effects to PCMPA is not scientifically rigorous without specific studies, the structural similarity suggests a potential for interaction with monoaminergic systems.

Further research is required to determine the precise mechanisms by which PCMPA may modulate neurotransmitter release and reuptake, and to quantify its affinity and efficacy at the respective transporter proteins.

Interactive Data Table: Comparative Monoamine Reuptake Inhibition Profile (Hypothetical)

The following table is a hypothetical representation based on the known effects of the structurally related compound, phencyclidine, and is intended for illustrative purposes only. Specific data for PCMPA is not currently available.

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |

| PCMPA (hydrochloride) | Data Not Available | Data Not Available | Data Not Available |

| Phencyclidine (PCP) | ~220 | ~230 | ~210 |

Downstream Neurochemical Signal Transduction Pathways

Specific studies detailing the downstream neurochemical signal transduction pathways activated or modulated by PCMPA (hydrochloride) are currently lacking in the scientific literature.

Given its structural similarity to phencyclidine (PCP), it is plausible that PCMPA's primary mechanism of action involves the antagonism of the NMDA receptor. The blockade of NMDA receptors by PCP initiates a complex cascade of downstream signaling events. Inhibition of NMDA receptor-mediated calcium influx can lead to alterations in the activity of various intracellular signaling molecules, including protein kinases and phosphatases. These changes can, in turn, affect gene expression and lead to longer-term neuroplastic changes.

For instance, NMDA receptor antagonism is known to influence the phosphorylation state of key signaling proteins such as Akt and GSK-3, which are involved in cell survival and metabolism. Furthermore, interactions with the dopamine D2 receptor have been reported for PCP, suggesting a potential for PCMPA to modulate dopamine-mediated signaling pathways, which are crucial for motor control, motivation, and reward. However, without direct experimental evidence for PCMPA, these remain speculative associations based on its structural analog.

Interactive Data Table: Potential Downstream Signaling Pathways (Hypothetical)

This table outlines potential downstream signaling pathways that could be affected by PCMPA, based on the known pharmacology of its structural analog, phencyclidine. This is a hypothetical framework and requires experimental validation for PCMPA.

| Receptor Target | Primary Transduction Mechanism | Key Downstream Effectors (Potential) |

| NMDA Receptor | Ion channel blockade | CaMKII, ERK, CREB, Akt/GSK-3 pathway |

| Dopamine D2 Receptor | Gαi/o protein coupling | Decreased cAMP, modulation of ion channels |

| Sigma Receptors | Modulation of ion channels/intracellular signaling | IP3R, mobilization of intracellular calcium |

Preclinical Behavioral Neuroscience Studies on Pcmpa Hydrochloride

Development and Application of Animal Models for Mechanistic Behavioral Research

PCMPA (hydrochloride), chemically known as para-chlorophenylalanine (PCPA) or Fenclonine, serves as a critical pharmacological tool in preclinical neuroscience for the development of specific animal models. Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (B10506) (5-HT). nih.gov This targeted action allows for the creation of hyposerotonergic animal models, characterized by a significant and sustained depletion of brain serotonin. nih.govbohrium.com

These models are invaluable for mechanistic behavioral research, providing a platform to investigate the fundamental role of the serotonergic system in regulating a wide array of behaviors. By inducing a state of serotonin deficiency, researchers can explore the neurochemical underpinnings of various physiological and psychological processes. The application of PCMPA-treated models is extensive, enabling studies into whether serotonin is a key mediator in the behavioral effects of other pharmacological compounds. nih.gov The validation of these models is confirmed through neurochemical analysis showing significant reductions in 5-HT levels in key brain regions, neurogenic studies, and a battery of behavioral tests. nih.gov

Analysis of Behavioral Phenotypes in Rodent Models

Studies in rodent models reveal that the depletion of serotonin via PCMPA administration modulates exploratory and locomotor behaviors. In rats, a regimen of daily PCMPA injections resulted in a complex effect on motor activity: a transient increase in daytime activity that peaked on the third day of treatment, coupled with a persistent decrease in nighttime activity. nih.gov Further investigation into its effects on dopamine-mediated behaviors showed that pretreatment with PCMPA increased the duration of locomotion and gnawing bouts in rats subsequently challenged with the dopamine (B1211576) agonist apomorphine. nih.gov

Table 1: Effect of PCMPA on Locomotor Activity in Rats

| Treatment Phase | Observed Effect on Locomotor Activity |

|---|---|

| Daily Injections (Daytime) | Transitory increase, peaking on day 3 |

| Daily Injections (Nighttime) | Persistent reduction |

This table summarizes the observed effects of PCMPA on the locomotor activity of rats under different experimental conditions.

The role of serotonin in cognitive processes has been extensively investigated using PCMPA-induced depletion, yielding multifaceted results. In mice, PCMPA treatment has been shown to induce cognitive deficits, particularly in learning and short-term memory, as evidenced by performance in the Y-maze and novel object recognition tests. frontiersin.org Similarly, in a rat model of aging insomnia, PCMPA administration was associated with a decline in cognitive function measured by the Morris water maze. nih.gov

In other studies, PCPA alone did not significantly impair the retention of a maze habit in rats but did lead to severe impairment when combined with the cholinergic antagonist scopolamine. nih.gov When assessing selective attention in the 5-choice serial reaction time task, PCMPA treatment in rats resulted in a deficit in discriminative accuracy that became statistically significant only when the task difficulty was increased. nih.gov Conversely, one study reported that PCMPA facilitated learning and memory in rats and potentiated the memory-enhancing effects of central stimulants like caffeine (B1668208) and amphetamine, suggesting that reduced serotonergic activity might, under certain conditions, be permissive for the cognitive-enhancing effects of other neurochemical systems. nih.gov

Preclinical studies indicate that serotonin depletion by PCMPA significantly alters social behaviors in rodents. In juvenile male rats, PCMPA treatment led to a notable increase in social activities, including more frequent chasing, rolling over, and social grooming among cage mates. nih.gov This heightened level of interaction was so pronounced that it resulted in observable hair loss on the treated animals, an effect not seen in isolated treated rats, confirming its social etiology. nih.gov In adult male rats, the compound was found to increase mounting behavior, a key component of sexual and social interaction patterns. nih.gov These findings suggest an inhibitory role for serotonin in the modulation of certain social and sexual behaviors in male rats.

PCMPA has been utilized to probe the influence of the serotonergic system on the brain's reward and motivation circuits. In a conditioned place preference (CPP) paradigm, a standard method for assessing the rewarding effects of a substance, PCMPA administered by itself did not produce a preference or aversion for the paired environment in rats. nih.gov However, its modulatory effects became apparent when combined with other agents. Specifically, PCMPA pretreatment abolished the rewarding place preference induced by low doses of the 5-HT1A receptor agonist 8-OH-DPAT. nih.gov Interestingly, it did not affect the conditioned place aversion produced by higher doses of the same compound. nih.gov This suggests that while serotonin depletion via PCMPA is not intrinsically rewarding or aversive, it can interfere with the reward-processing pathways, potentially by altering the function of the dopaminergic system which is disinhibited by 5-HT1A agonists. nih.gov

Neurobiological Correlates of Behavioral Effects

The behavioral phenotypes observed following PCMPA administration are directly linked to its profound neurobiological effects. The primary and most well-documented correlate is the substantial and long-lasting depletion of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. nih.govnih.gov Studies have quantified this depletion, showing reductions of up to 85% in the hippocampus and 65% in the prefrontal cortex in mice. nih.govbohrium.com One investigation in rats reported an almost complete depletion of over 99% in frontal cortical 5-HT levels. nih.gov

Beyond its primary target, PCMPA-induced serotonin depletion can also impact other neurotransmitter systems. The same study that found >99% 5-HT depletion also noted reductions in frontal cortical concentrations of noradrenaline (-30%) and dopamine (-42%), indicating a broader neurochemical impact. nih.gov Functionally, this serotonergic depletion has been shown to have an inhibitory influence on the nigrostriatal dopamine system, as PCMPA pretreatment potentiated the effects of both amphetamine and haloperidol (B65202) on dopamine turnover in the striatum. cngb.org Furthermore, prolonged depletion of 5-HT may induce compensatory changes in the brain, such as an increase in the number of 5-HT binding sites, potentially reflecting a state of receptor supersensitivity. nih.gov

Table 2: Neurochemical Effects of PCMPA Administration in Rodent Brains

| Brain Region | Neurotransmitter | Observed Effect | Reference |

|---|---|---|---|

| Hippocampus | Serotonin (5-HT) | 85% decrease | nih.govbohrium.com |

| Prefrontal Cortex | Serotonin (5-HT) | 65% decrease | nih.govbohrium.com |

| Frontal Cortex | Serotonin (5-HT) | >99% decrease | nih.gov |

| Frontal Cortex | Noradrenaline | 30% decrease | nih.gov |

| Frontal Cortex | Dopamine | 42% decrease | nih.gov |

| Striatum | Dopamine Turnover | Potentiated (with amphetamine/haloperidol) | cngb.org |

This table provides a summary of the key neurobiological changes observed in the brains of rodents following treatment with PCMPA.

Brain Region-Specific Activity Mapping

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific neurological effects of PCMPA (hydrochloride). To date, no preclinical studies have been published that specifically map the brain region-specific activity following the administration of this compound. Techniques such as functional magnetic resonance imaging (fMRI), positron emission tomography (PET), or autoradiography, which are commonly used to identify the neural circuits affected by psychoactive substances, have not been applied to PCMPA (hydrochloride) in published research. Consequently, there is no available data to create a detailed map of the brain regions that are either activated or deactivated by this compound.

Cellular and Synaptic Plasticity Mechanisms Underlying Behavioral Changes

Similarly, the cellular and synaptic plasticity mechanisms that underlie the behavioral changes potentially induced by PCMPA (hydrochloride) remain uninvestigated in the current body of scientific literature. There are no published studies that explore the effects of PCMPA (hydrochloride) on key processes of synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD). Furthermore, research into the molecular targets of PCMPA (hydrochloride) at the synapse, including its interactions with neurotransmitter receptors, ion channels, and intracellular signaling pathways, is absent from the available scientific record. As a result, the specific cellular and molecular adaptations that may occur in response to PCMPA (hydrochloride) exposure, and how these might correlate with behavioral outcomes, are currently unknown.

Due to the absence of specific research on the brain region-specific activity and cellular and synaptic plasticity mechanisms of PCMPA (hydrochloride), no data tables can be generated for these sections.

Structure Activity Relationship Sar Studies for Pcmpa Hydrochloride Analogs

Influence of Structural Modifications on Metabolic Transformations

The metabolism of PCMPA and its structural analogs is a key determinant of their duration of action and potential for bioactivation. Studies have shown that these compounds undergo several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govmdma.chljmu.ac.uk

The main metabolic pathways for PCMPA and related compounds like N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) include N-dealkylation, O-dealkylation, hydroxylation of the cyclohexyl ring, and aromatic hydroxylation. nih.govljmu.ac.uk O-dealkylation of both PCMPA and PCEPA results in the formation of a common active metabolite, N-(1-phenylcyclohexyl)-3-hydroxypropanamine (PCHPA). nih.gov

In vitro studies using human liver microsomes have identified the specific CYP isoenzymes responsible for these transformations. For PCMPA, O-demethylation is significantly catalyzed by CYP2B6, CYP2C19, and CYP2D6. nih.govmdma.ch In contrast, the O-deethylation of PCEPA is catalyzed by CYP2B6, CYP2C19, CYP2D6, and also CYP3A4. nih.govmdma.ch This highlights how a seemingly minor modification, such as changing a methoxy (B1213986) group to an ethoxy group on the N-alkyl side chain, can alter the involvement of specific metabolizing enzymes.

The influence of structural modifications on metabolism can be further illustrated by the effects of specific CYP inhibitors. For instance, at a 10 μM concentration of PCMPA, the CYP2B6 inhibitor 4-(4-chlorobenzyl)pyridine (B1583355) reduced metabolite formation by 62%, while the CYP2D6 inhibitor quinidine (B1679956) caused a 27% reduction. mdma.ch This demonstrates the significant role of CYP2B6 in the metabolism of PCMPA.

Table 1: Cytochrome P450 Isoenzymes Involved in the O-dealkylation of PCMPA and PCEPA

| Compound | CYP Isoenzyme | Catalyzed Reaction | Reference |

|---|---|---|---|

| PCMPA | CYP2B6 | O-demethylation | nih.gov, mdma.ch |

| PCMPA | CYP2C19 | O-demethylation | nih.gov, mdma.ch |

| PCMPA | CYP2D6 | O-demethylation | nih.gov, mdma.ch |

| PCEPA | CYP2B6 | O-deethylation | nih.gov, mdma.ch |

| PCEPA | CYP2C19 | O-deethylation | nih.gov, mdma.ch |

| PCEPA | CYP2D6 | O-deethylation | nih.gov, mdma.ch |

| PCEPA | CYP3A4 | O-deethylation | nih.gov, mdma.ch |

Impact of Chemical Modifications on Receptor Binding Affinity and Selectivity

Arylcyclohexylamines, the chemical class to which PCMPA belongs, are known to interact with a variety of receptors, most notably the N-methyl-D-aspartate (NMDA) receptor. However, modifications to their structure can significantly alter their binding affinity and selectivity for other targets such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and sigma (σ) receptors. wikipedia.orgresearchgate.net

Studies on a range of arylcyclohexylamine analogs have revealed key SAR principles. The substitution pattern on the aromatic ring is a critical determinant of receptor affinity. For example, methoxy-substituted phencyclidine (PCP) analogs show varying affinities for the NMDA receptor depending on the position of the methoxy group. 3-MeO-PCP generally exhibits higher affinity than 2-MeO-PCP and 4-MeO-PCP. plos.org For instance, the affinity (Ki) of 3-MeO-PCP for the NMDA receptor has been reported to be around 61 nM, which is comparable to PCP itself. ljmu.ac.uk In contrast, the morpholine (B109124) analog of 3-MeO-PCP, known as 3-MeO-PCMo, has a lower affinity for the NMDA receptor (Ki ≈ 252.9 nM) but is still comparable to ketamine. researchgate.netresearchgate.net

The nature of the amine substituent also plays a crucial role. Replacing the piperidine (B6355638) ring of PCP with other amines can modulate receptor selectivity. For instance, some N-alkyl-arylcyclohexylamines show appreciable affinity for the serotonin transporter. ljmu.ac.uk

Furthermore, rigid analogs of PCP have been synthesized to probe the conformational requirements for receptor binding. These studies have shown that fixing the orientation of the phenyl ring relative to the amine can dramatically decrease affinity for the PCP binding site on the NMDA receptor while increasing selectivity for sigma receptors. mdma.ch This suggests that a degree of conformational flexibility is important for high-affinity NMDA receptor binding.

Table 2: NMDA Receptor Binding Affinities of Selected Arylcyclohexylamine Analogs

| Compound | NMDA Receptor Ki (nM) | Reference |

|---|---|---|

| Phencyclidine (PCP) | 59 | wikipedia.org |

| 3-MeO-PCP | 61 | ljmu.ac.uk |

| 4-MeO-PCP | 404 | researchgate.net |

| 3-MeO-PCMo | 252.9 | researchgate.net, researchgate.net |

| Ketamine | ~659 | researchgate.net |

Rational Design Principles for Modulating Pharmacological Profiles

The diverse pharmacology of arylcyclohexylamines makes them a versatile scaffold for drug design. wikipedia.org By applying rational design principles based on SAR data, it is possible to "fine-tune" the pharmacological profile of these compounds to achieve desired effects, such as enhanced selectivity for a particular receptor or a modified metabolic pathway. wikipedia.org

One key principle is the manipulation of aromatic substituents to alter receptor affinity and selectivity. As seen with methoxy-substituted PCP analogs, the position of the substituent can shift the primary target. For instance, while PCP is primarily an NMDA antagonist, other analogs like BTCP (benzo[b]thiophenyl-cyclohexylpiperidine) are selective dopamine reuptake inhibitors. wikipedia.org This suggests that modifications to the aryl ring can be used to steer the molecule's activity away from the NMDA receptor and towards monoamine transporters.

Another design strategy involves modifying the N-substituent. Alkylation of the amine can influence both metabolic stability and receptor interaction. For example, increasing the length of the N-alkyl chain can affect the rate of N-dealkylation and may also alter the binding pose at the receptor site.

Furthermore, the introduction of conformational constraints, as seen in rigid PCP analogs, can be a powerful tool for achieving receptor selectivity. mdma.ch By locking the molecule into a specific conformation, it is possible to favor binding to one receptor type over another. For example, rigid analogs with low affinity for the NMDA receptor have shown high selectivity for sigma receptors. mdma.ch This principle can be exploited to design compounds that are highly selective for sigma receptors, which are implicated in a variety of neurological processes.

The development of analogs with altered metabolic profiles is another important aspect of rational design. By understanding which CYP enzymes are responsible for metabolism, modifications can be made to either block or promote metabolism by specific enzymes. For example, replacing a metabolically liable group with a more stable one, or introducing a group that directs metabolism towards a less active pathway, can be used to prolong the duration of action or avoid the formation of undesirable metabolites. This has been explored in other drug classes by creating analogs with modified metabolic profiles.

Advanced Methodologies in Pcmpa Hydrochloride Academic Research

Analytical Techniques for Metabolite Characterization in Research

The identification and characterization of PCMPA metabolites are primarily accomplished through hyphenated chromatographic and spectrometric techniques. These methods allow for the separation, detection, and structural analysis of the various metabolic products formed in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of volatile and semi-volatile compounds, making it suitable for profiling PCMPA metabolites after appropriate derivatization. mdpi.comnih.govnih.gov In research settings, GC-MS is employed to separate and identify metabolites from complex biological matrices like urine. researchgate.netresearchgate.net

The general workflow for metabolite profiling by GC-MS involves several key stages. nih.gov Initially, metabolites are extracted from the biological sample. perlan.com.pl Since many metabolites of PCMPA, such as hydroxylated and demethylated products, are not sufficiently volatile for GC analysis, a derivatization step is necessary. nih.govperlan.com.pl A common procedure involves a two-step process: first, methoximation of carbonyl groups, followed by trimethylsilylation to increase the volatility of polar functional groups like hydroxyls and amines. mdpi.comperlan.com.pl

Following derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. frontiersin.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.govresearchgate.net

Studies on PCMPA metabolism in rat urine using GC-MS have successfully identified several metabolic pathways. researchgate.net These include N-dealkylation, O-demethylation, hydroxylation of the cyclohexyl ring, and aromatic hydroxylation. researchgate.net The resulting metabolites are often found in conjugated forms and require acid hydrolysis prior to extraction and analysis. researchgate.netresearchgate.net By using mass chromatography with specific diagnostic ions, researchers can screen for the presence of PCMPA and its metabolites. researchgate.net

Table 1: Illustrative GC-MS Parameters for Metabolite Analysis

This table is a generalized representation of typical GC-MS conditions and does not reflect a specific experiment on PCMPA.

| Parameter | Setting | Purpose |

| Gas Chromatograph | ||

| Column | Capillary column (e.g., DB-5MS) | Separates compounds based on volatility and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. frontiersin.org |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for trace analysis. |

| Temperature Program | Initial temp 50°C, ramp to 310°C | Gradually increases column temperature to elute compounds with different boiling points. frontiersin.org |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | Fragments molecules into characteristic patterns for identification. frontiersin.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Scan Range | m/z 50-500 | Detects a wide range of possible metabolite fragments. frontiersin.org |

| Derivatization Agents | Methoxyamine, MSTFA | Increases volatility of polar metabolites for GC analysis. mdpi.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, which are common characteristics of drug metabolites. news-medical.netnih.gov It combines the high separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com This makes LC-MS an indispensable technique in drug metabolism studies, offering broad coverage of metabolites without the need for derivatization that is often required for GC-MS. oulu.fithermofisher.com

In the context of PCMPA research, LC-MS is used for the unequivocal identification of its metabolites in various biological matrices. researchgate.net The process typically involves an initial sample preparation step, which may include solid-phase extraction (SPE) to pre-concentrate the target analytes and remove interfering substances from the matrix. mdpi.comnih.gov The extract is then injected into the LC system.

Modern systems often utilize Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and higher resolution compared to traditional HPLC. oulu.fi The separation is achieved on a column, with common choices including reversed-phase columns like C18, where polar metabolites elute earlier. thermofisher.com The mobile phase is typically a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve chromatographic peak shape and ionization efficiency. mdpi.comnih.gov

After separation, the column effluent enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is ideal for polar molecules. mdpi.com The mass analyzer, often a triple quadrupole (QqQ) or a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap, detects the protonated or deprotonated molecules. oulu.fithermofisher.com Tandem mass spectrometry (MS/MS) is then used to fragment the parent metabolite ions, producing characteristic product ions that are used for structural confirmation. thermofisher.comnih.gov This high degree of selectivity and sensitivity allows for the confident identification of expected and unexpected metabolites in a single run. oulu.fi

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including novel compounds and their metabolites. wikipedia.orgbbhegdecollege.com Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR provides detailed information about the atomic arrangement and chemical environment of nuclei within a molecule, such as hydrogen (¹H) and carbon-¹³ (¹³C). ebsco.comresearchgate.net This makes it an essential tool for unambiguously determining the precise structure of isolated PCMPA metabolites. aphrc.orgresearchgate.net

The process of structural elucidation by NMR begins with the isolation and purification of a sufficient quantity of the metabolite. wikipedia.org The sample is then dissolved in a deuterated solvent and placed in a strong magnetic field. ebsco.com Radiofrequency pulses are applied to excite the atomic nuclei, and the resulting signals are detected as they relax back to their ground state. wikipedia.org The resulting NMR spectrum contains a wealth of information.

For PCMPA metabolite characterization, ¹H NMR would reveal the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). nih.gov For example, ¹H NMR could confirm the loss of a methoxy (B1213986) group (O-demethylation) or changes in the signals of the cyclohexyl or phenyl rings due to hydroxylation. nih.gov

¹³C NMR spectroscopy provides complementary information, showing the number of non-equivalent carbons and their functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons). nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.netnih.gov This comprehensive analysis is crucial for confirming the exact position of hydroxyl groups or other modifications on the parent PCMPA structure. nih.gov

Computational and In Silico Approaches

In addition to empirical analytical methods, computational and in silico approaches play a vital role in modern drug research. These techniques provide predictive insights into the behavior of molecules like PCMPA at the atomic level, guiding further experimental work.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as PCMPA) when bound to a second molecule (a receptor or target protein). nih.govjppres.com This method is instrumental in understanding the structural basis of ligand-target interactions and is frequently applied in drug discovery to screen virtual libraries of compounds and to propose how a ligand might bind to a protein's active site. researchgate.netbiology-journal.org

For PCMPA, which is known to interact with targets like serotonin (B10506) receptors, molecular docking can elucidate the specific binding modes. nih.govnih.gov The process begins with obtaining three-dimensional structures of both the ligand (PCMPA) and the target protein, which are often sourced from crystallographic data or generated through homology modeling. nih.govbiology-journal.org Docking software then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. mdpi.com

These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol). researchgate.netnih.gov Lower binding energy scores typically indicate a more favorable and stable interaction. nih.gov The results can reveal key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.comnih.gov For instance, docking studies of similar compounds with serotonin receptors have identified critical residues within the binding pocket that are responsible for affinity and selectivity. nih.govmdpi.com Such insights can explain the pharmacological profile of PCMPA and guide the design of new derivatives with altered receptor interactions.

Table 2: Key Concepts in Molecular Docking

This table provides a general overview of the fundamental components of a molecular docking study.

| Component | Description | Example Application for PCMPA |

| Ligand | The small molecule being studied. | PCMPA or its metabolites. |

| Receptor | The target macromolecule, typically a protein. | Serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C). nih.govnih.gov |

| Binding Site | The specific pocket or cavity on the receptor where the ligand binds. | The orthosteric binding pocket of a G protein-coupled receptor (GPCR). researchgate.net |

| Posing Algorithm | The computational method used to generate different ligand orientations. | Genetic algorithms, Monte Carlo simulations. researchgate.net |

| Scoring Function | An equation used to estimate the binding free energy of a given pose. | Expressed in units like kcal/mol; lower values suggest stronger binding. nih.gov |

| Output | A ranked list of binding poses and their corresponding scores. | Prediction of the most stable conformation of PCMPA within the receptor's active site. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations offer a dynamic view of the conformational changes in a ligand and its target receptor, revealing the stability of the binding pose and the flexibility of the system. nih.govnih.gov

An MD simulation for the PCMPA-receptor complex would typically start with the best-ranked pose obtained from a molecular docking study. mdpi.com This complex is placed in a simulated physiological environment, usually a box of water molecules and ions, to mimic cellular conditions. nih.govmdpi.com The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their subsequent movements over very short time steps (femtoseconds). nih.gov

By running the simulation for a sufficient duration (nanoseconds to microseconds), researchers can observe the conformational behavior of PCMPA within the binding site. mdpi.comresearchgate.net Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the protein and ligand over time; a stable RMSD suggests the complex has reached equilibrium. nih.gov Principal Component Analysis (PCA) can be applied to the trajectory to identify large-scale, collective motions of the protein, revealing how ligand binding might induce functional conformational changes. nih.gov This detailed analysis of the molecule's flexibility, interactions with surrounding water, and the stability of key intermolecular bonds provides a deeper, time-resolved understanding of the ligand-receptor interaction that is not achievable through docking alone. nih.govbluelight.org

Predictive Modeling and Machine Learning Applications in Neuropharmacology

Predictive modeling and machine learning are increasingly integral to neuropharmacology research, offering powerful tools to forecast the behavior of chemical compounds within biological systems. nih.govnih.gov These computational approaches, often referred to as in silico methods, enable researchers to simulate and predict a compound's pharmacokinetic and pharmacodynamic properties, thereby accelerating the drug discovery and development process. nih.govmdpi.com Methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and dynamic simulations are employed to model the interactions between a molecule and its biological targets, clarify metabolic pathways, and predict potential efficacy or off-target effects before extensive laboratory testing is undertaken. nih.govnih.govnih.gov

In the academic study of PCMPA (hydrochloride), computational techniques have been pivotal in elucidating its metabolic profile. Understanding how a compound is metabolized is a critical early step in neuropharmacological research. Predictive models are used to identify the primary enzymes responsible for a compound's breakdown, which can have significant implications for its activity and potential interactions with other substances.

Research into the metabolism of PCMPA has utilized these predictive approaches to identify the specific cytochrome P450 (P450) isoenzymes involved in its O-demethylation. researchgate.net Studies using cDNA-expressed human P450s and human liver microsomes (HLMs) have provided detailed findings on which enzymes are the key catalysts in this metabolic pathway. researchgate.net This research is fundamental, as the P450 enzyme system is a major determinant of drug metabolism, and variations in these enzymes can lead to differing responses to a compound.

The following table summarizes the quantified contributions of the major P450 isoenzymes to the metabolism of PCMPA.

Table 1: P450 Isoenzyme Contribution to PCMPA O-demethylation

| Isoenzyme | Contribution to Net Clearance (%) |

|---|---|

| CYP2B6 | 51 |

| CYP2D6 | 40 |

| CYP2C19 | 8 |

Data sourced from studies on cDNA-expressed human P450s. researchgate.net

Further computational and in vitro modeling has been used to predict and confirm the effects of specific enzyme inhibitors on the metabolism of PCMPA. This type of analysis is vital for understanding potential drug-drug interactions. For instance, the presence of a substance that inhibits CYP2D6 could significantly alter the metabolism of PCMPA, as CYP2D6 is responsible for a substantial portion of its clearance. researchgate.net

Experiments using chemical inhibitors in pooled human liver microsomes have provided quantitative data on how blocking specific P450 pathways impacts the formation of PCMPA's metabolites. researchgate.net For example, quinidine (B1679956), a known inhibitor of CYP2D6, demonstrated a significant reduction in metabolite formation. researchgate.net

The table below presents findings on the impact of chemical inhibitors on PCMPA metabolism at different concentrations.

Table 2: Effect of Chemical Inhibitors on PCMPA Metabolite Formation in Human Liver Microsomes (HLMs)

| Inhibitor | Target Enzyme | PCMPA Concentration | Reduction in Metabolite Formation (%) |

|---|---|---|---|

| 4-(4-chlorobenzyl)pyridine (B1583355) | CYP2B6 | 1 µM | 25 |

| 4-(4-chlorobenzyl)pyridine | CYP2B6 | 10 µM | 62 |

| Quinidine | CYP2D6 | 1 µM | 39 |

| Quinidine | CYP2D6 | 10 µM | 27 |

Data reflects the percentage reduction in the formation of the O-demethylated metabolite of PCMPA in the presence of the inhibitor. researchgate.net

Beyond metabolic profiling, advanced machine learning algorithms, such as artificial neural networks and support vector machines, hold the potential to predict the broader neuropharmacological profile of PCMPA. emerj.comnih.gov These models can be trained on large datasets of chemical structures and their associated biological activities to predict properties like receptor binding affinities, blood-brain barrier permeability, and potential neurotoxic effects. nih.govnih.gov While specific applications of these advanced models to PCMPA are not yet widely published, the methodologies represent the next frontier in the computational assessment of novel psychoactive compounds. researchgate.netgoogle.com

Future Directions in Pcmpa Hydrochloride Academic Research

Identification of Novel Research Questions

The trajectory of academic research for a compound like N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine (PCMPA) hydrochloride is dependent on identifying and pursuing novel research questions that build upon its foundational chemical structure and presumed mechanism of action. As a derivative of phenylcyclohexylamine, its structural similarity to known psychoactive compounds suggests a primary focus on neuropharmacology. Future research should aim to move beyond basic characterization to explore its nuanced interactions with biological systems.

Key research questions will likely concentrate on elucidating its specific molecular targets and downstream effects. While initial studies might classify it broadly, for instance as an NMDA receptor antagonist, future work must dissect its affinity and functional activity at various receptor subunits. A critical unanswered question is the compound's selectivity profile across a range of central nervous system receptors and ion channels. Identifying a relevant research question is a crucial step in the research process. tandfonline.com

The following table outlines potential novel research questions for PCMPA (hydrochloride).

| Research Question ID | Novel Research Question | Rationale | Potential Methodology |

| NQ-PCMPA-001 | What is the comprehensive receptor binding profile of PCMPA (hydrochloride) across all major neurotransmitter systems? | To determine target selectivity and identify potential off-target effects that could contribute to its pharmacological profile or side effects. | Radioligand binding assays, high-throughput screening against a panel of CNS receptors (e.g., GPCRs, ion channels). |

| NQ-PCMPA-002 | Does PCMPA (hydrochloride) exhibit functional selectivity at the NMDA receptor or other identified primary targets? | To understand if the compound can preferentially activate specific downstream signaling pathways, offering a more nuanced mechanism of action than simple antagonism. | In vitro cell-based assays measuring second messengers (e.g., cAMP, Ca2+), and recruitment of β-arrestin. |

| NQ-PCMPA-003 | How does chronic exposure to PCMPA (hydrochloride) affect gene expression and protein synthesis in neuronal cells? | To investigate the molecular basis of neural adaptation, tolerance, and potential long-term changes in brain function. | Transcriptomic (RNA-seq) and proteomic analysis of cultured neurons or brain tissue from chronically treated models. |

| NQ-PCMPA-004 | What are the primary metabolites of PCMPA (hydrochloride) and do they possess pharmacological activity? | To determine if metabolites contribute to the compound's overall effect, duration of action, or potential for drug-drug interactions. | In vitro metabolism studies using liver microsomes, followed by synthesis and pharmacological testing of identified metabolites. |

Exploration of Advanced In Vitro and In Vivo Experimental Model Systems

Future academic research on PCMPA (hydrochloride) will require the adoption of advanced experimental models to better predict human responses and to study complex biological interactions that are not possible with traditional systems. nih.gov

Advanced In Vitro Models: The limitations of conventional 2D cell cultures are well-documented, particularly their lack of physiological relevance. humanrelevantscience.org The future of in vitro research on PCMPA (hydrochloride) lies in systems that more closely mimic the human brain environment. nih.govnih.gov

Organoids: Brain organoids, which are self-assembling 3D cultures derived from human induced pluripotent stem cells (iPSCs), can replicate aspects of brain development and architecture. nih.gov These models would allow for the study of PCMPA (hydrochloride) on complex neuronal networks, cell-type-specific effects, and developmental neurotoxicity in a human-relevant context.

Organ-on-a-Chip (OOC) Models: Microphysiological systems, such as "brain-on-a-chip" platforms, enable the co-culture of different cell types (e.g., neurons, astrocytes, microglia) under microfluidic flow. nih.gov These models can be used to study the compound's effect on neuroinflammation, blood-brain barrier penetration, and inter-cellular signaling with greater precision.

Human-Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs from diverse populations can help create personalized in vitro models to explore how genetic backgrounds influence the response to PCMPA (hydrochloride). nih.gov

Advanced In Vivo Models: While in vitro systems are valuable, in vivo models remain essential for understanding the effects of a compound on a whole, integrated biological system. nih.gov Research on PCMPA (hydrochloride) can benefit from moving beyond standard rodent models to more sophisticated systems.

Genetically Engineered Models: The use of knockout or knock-in mice, where the proposed target of PCMPA (hydrochloride) is deleted or altered, can provide definitive evidence for its mechanism of action.

Humanized Models: These are animal models, often mice, that have been engineered to express human genes, cells, or tissues. crownbio.com For instance, a mouse model with a "humanized" NMDA receptor could offer more translatable data on the compound's efficacy and target engagement.

Disease-Specific Models: To explore potential therapeutic applications, researchers can use established animal models of neurological or psychiatric conditions (e.g., models of depression, psychosis, or neurodegeneration) to assess the effects of PCMPA (hydrochloride). mdpi.com

The selection of the appropriate model is critical and depends on the specific research question being addressed. nih.gov

| Model System Type | Specific Example | Application for PCMPA (hydrochloride) Research |

| Advanced In Vitro | Human cerebral organoids | Studying effects on neuronal network activity, cell differentiation, and synaptogenesis in a 3D human brain-like environment. nih.gov |

| Advanced In Vitro | Blood-Brain Barrier (BBB) on-a-chip | Quantifying the ability of the compound to cross the BBB and assessing its impact on endothelial cell integrity and transporter function. |

| Advanced In Vivo | Humanized NMDA receptor mouse model | Evaluating the compound's interaction with the human form of its putative target, providing more predictive data on potency and selectivity. crownbio.com |

| Advanced In Vivo | Drosophila melanogaster (Fruit Fly) or Zebrafish models | High-throughput screening for behavioral phenotypes and rapid assessment of effects on CNS development and function in a whole organism. mdpi.com |

常见问题

Q. What analytical techniques are recommended for detecting PCMPA (hydrochloride) in biological matrices, and how should they be validated?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting PCMPA and its metabolites in biological samples like urine. Validation should include specificity tests for matrix interference, calibration curves spanning expected concentrations (e.g., 10–1000 ng/mL), and recovery studies using spiked samples. Intra- and inter-day precision (≤15% RSD) and accuracy (80–120%) must be established per FDA guidelines. Sauer et al. (2008) demonstrated the use of GC-MS for identifying PCMPA’s major metabolites, including hydroxylated and conjugated forms, in rat urine .

Q. How should PCMPA (hydrochloride) be stored to ensure long-term stability?

PCMPA hydrochloride is supplied as a crystalline solid and should be stored at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥5 years under these conditions. Batch-specific certificates of analysis (CoA) should be referenced for purity (≥98%) and degradation products .

Q. What are the key structural and pharmacological characteristics distinguishing PCMPA from phencyclidine (PCP)?

PCMPA shares structural similarities with PCP, including a cyclohexylamine core, but differs in its substitution of a 3-methoxypropyl group for PCP’s phenyl ring. Preliminary studies suggest PCMPA may exhibit NMDA receptor antagonism, though its full pharmacological profile remains uncharacterized. Comparative studies should focus on receptor binding assays (e.g., radioligand displacement) and behavioral models (e.g., locomotor activity in rodents) to elucidate differences in potency and mechanism .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory findings in PCMPA’s metabolic pathways?

Discrepancies in metabolic data (e.g., conflicting reports on hydroxylation vs. demethylation pathways) require systematic validation:

- Step 1: Replicate prior studies using identical species (e.g., Sprague-Dawley rats) and dosing regimens (e.g., 5 mg/kg, i.p.).

- Step 2: Employ high-resolution LC-MS/MS to distinguish isobaric metabolites and quantify phase I/II transformations.

- Step 3: Cross-validate findings with in vitro hepatocyte or microsomal assays to isolate enzymatic contributions .

Q. What strategies are effective for integrating FAIR principles into PCMPA research data management?

- Findability: Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo or Figshare.

- Accessibility: Use open-access platforms with embargo options for sensitive forensic data.

- Interoperability: Format metadata using standardized schemas (e.g., ISA-Tab for toxicology).

- Reusability: Provide raw instrument files (e.g., .RAW for Thermo MS) and detailed protocols in supplemental materials .

Q. How can computational modeling complement experimental studies of PCMPA’s receptor interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to NMDA receptors. Key steps:

- Model Preparation: Use cryo-EM structures of GluN1/GluN2B receptors (PDB: 6MMQ).

- Validation: Compare simulation results with in vitro electrophysiology data (e.g., IC50 values from patch-clamp assays).

- Limitations: Address force field inaccuracies for methoxypropyl group interactions via quantum mechanics/molecular mechanics (QM/MM) refinement .

Q. What methodological controls are critical when studying PCMPA’s potential neurotoxic effects?

- Positive/Negative Controls: Include MK-801 (dizocilpine) for NMDA-mediated neurotoxicity and saline for baseline comparisons.

- Histopathology: Use Cresyl Violet staining to quantify neuronal loss in hippocampal CA1 regions.

- Biochemical Assays: Measure glutamate excitotoxicity markers (e.g., extracellular glutamate via microdialysis) and oxidative stress (e.g., lipid peroxidation via TBARS assay) .

Data Interpretation & Gaps

Q. How should researchers contextualize PCMPA’s abuse potential given limited pharmacological data?

Use a tiered approach:

- Behavioral Studies: Evaluate conditioned place preference (CPP) and self-administration in rodents.

- Structural Analog Analysis: Compare PCMPA’s effects to known dissociative agents (e.g., ketamine, PCP) using dose-response curves.

- Forensic Relevance: Correlate animal data with human case reports of PCMPA seizures, noting regional prevalence and polydrug use patterns .

What unresolved questions exist regarding PCMPA’s environmental persistence and ecotoxicology?

No studies have addressed PCMPA’s environmental fate. Priority research includes:

- Degradation Kinetics: Test hydrolysis/photolysis rates under varied pH and UV conditions.

- Bioaccumulation: Measure logP values experimentally (predicted logP = 3.1) and assess trophic transfer in aquatic models (e.g., zebrafish).

- Regulatory Gaps: Advocate for inclusion in wastewater surveillance programs using EPA Method 1694 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。